molecular formula C14H13N3S B15008514 3-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-1H-1,2,4-triazole

3-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-1H-1,2,4-triazole

Cat. No.: B15008514
M. Wt: 255.34 g/mol
InChI Key: MXCSSVPTZSJCQZ-UHFFFAOYSA-N
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Description

3-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a sulfanyl group linked to a 2-methylnaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-1H-1,2,4-triazole typically involves the formation of the triazole ring through a cycloaddition reaction. . This reaction involves the use of an azide and an alkyne to form the triazole ring under mild conditions with high regioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. The sulfanyl group can also participate in redox reactions, modulating the redox state of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-1H-1,2,4-triazole is unique due to the presence of the 2-methylnaphthalene moiety, which imparts distinct electronic and steric properties. This structural feature can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C14H13N3S

Molecular Weight

255.34 g/mol

IUPAC Name

5-[(2-methylnaphthalen-1-yl)methylsulfanyl]-1H-1,2,4-triazole

InChI

InChI=1S/C14H13N3S/c1-10-6-7-11-4-2-3-5-12(11)13(10)8-18-14-15-9-16-17-14/h2-7,9H,8H2,1H3,(H,15,16,17)

InChI Key

MXCSSVPTZSJCQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)CSC3=NC=NN3

Origin of Product

United States

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